2,3-Dimethoxy-6H,8H-[1,6]naphthyridino[6,7-c][1,3]benzothiazin-8-one
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Overview
Description
Preparation Methods
The synthesis of 2,3-Dimethoxy-6H,8H-[1,6]naphthyridino[6,7-c][1,3]benzothiazin-8-one involves both chemical and photochemical methods. One reported method includes the irradiation of 6,7-dimethoxy-3-nicotinoyl-4-methylidene-2H-1,3-benzothiazine, resulting in the formation of the desired compound in a yield of 15% . Another approach involves the condensation of a bicyclic imine with a phthalide anion .
Chemical Reactions Analysis
2,3-Dimethoxy-6H,8H-[1,6]naphthyridino[6,7-c][1,3]benzothiazin-8-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) and poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has significant applications in scientific research, particularly in medicinal chemistry and materials science. It has been studied for its potential use as a ligand, a component of light-emitting diodes, dye-sensitized solar cells, molecular sensors, and self-assembly host–guest systems . Additionally, its biological activities make it a candidate for drug development and other medical applications .
Mechanism of Action
The mechanism of action of 2,3-Dimethoxy-6H,8H-[1,6]naphthyridino[6,7-c][1,3]benzothiazin-8-one involves its interaction with specific molecular targets and pathways. While detailed studies on its exact mechanism are limited, it is believed to exert its effects through interactions with cellular receptors and enzymes, influencing various biological processes .
Comparison with Similar Compounds
Similar compounds to 2,3-Dimethoxy-6H,8H-[1,6]naphthyridino[6,7-c][1,3]benzothiazin-8-one include other naphthyridines and benzothiazines. These compounds share structural similarities but differ in their specific functional groups and biological activities. For example, 1,8-naphthyridines are known for their antibacterial properties and use in drug development . The unique combination of the naphthyridine and benzothiazine moieties in this compound sets it apart from other related compounds .
Properties
CAS No. |
112396-04-0 |
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Molecular Formula |
C17H14N2O3S |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
2,3-dimethoxy-6H-1,6-naphthyridino[6,7-c][1,3]benzothiazin-8-one |
InChI |
InChI=1S/C17H14N2O3S/c1-21-14-6-11-13-7-12-10(4-3-5-18-12)17(20)19(13)9-23-16(11)8-15(14)22-2/h3-8H,9H2,1-2H3 |
InChI Key |
RASOHPGMUZDGBU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=CC4=C(C=CC=N4)C(=O)N3CS2)OC |
Origin of Product |
United States |
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